N-Cyclopropyl-1-imidazolecarboxamide
Overview
Description
N-Cyclopropyl-1-imidazolecarboxamide is a compound with the molecular formula C7H9N3O . It is also known as CPI-169, a promising small-molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins.
Synthesis Analysis
Imidazole, the core structure of N-Cyclopropyl-1-imidazolecarboxamide, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of N-Cyclopropyl-1-imidazolecarboxamide is represented by the Inchi Code: 1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11) .Physical And Chemical Properties Analysis
N-Cyclopropyl-1-imidazolecarboxamide is a white to yellow solid . It has a molecular weight of 151.17 g/mol . The storage temperature is -20C .Scientific Research Applications
1. Medicinal Chemistry and Drug Development
N-Cyclopropyl-1-imidazolecarboxamide derivatives are significant in medicinal chemistry. For instance, in the development of antagonists for androgen receptors, imidazo[1,2-a]pyrimidine derivatives have shown promise for tumor growth inhibition in prostate cancer. Such compounds are metabolically stabilized by reducing aldehyde oxidase (AO) metabolism, which is crucial for drug efficacy (Linton et al., 2011).
2. Bioactive Imidazole Synthesis
The synthesis of bioactive imidazoles is an important area of research. Imidazoles exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Various methods for constructing the imidazole ring have been explored, underscoring the compound's significance in drug discovery and medicinal chemistry (Poonam Gupta & J. Gupta, 2015).
3. DNA Binding and Gene Expression Regulation
N-Cyclopropyl-1-imidazolecarboxamide and its derivatives play a role in DNA binding and gene expression regulation. Pyrrole–imidazole (Py–Im) hairpin polyamides, for instance, can disrupt protein-DNA interactions, modulating gene expression in cells. Enhancing the cellular uptake of these polyamides through modifications has shown significant potential in biological applications (J. Meier, D. C. Montgomery, & P. Dervan, 2012).
4. Corrosion Inhibition
In the field of materials science, derivatives of imidazoline (a related compound) have shown efficacy as corrosion inhibitors. Their electrochemical properties make them suitable for protecting metals like steel in acidic environments. This application is critical in industries where metal corrosion can lead to significant economic losses (J. Cruz, R. Martinez, J. Genescà, & E. García-Ochoa, 2004).
Future Directions
Imidazole derivatives, including N-Cyclopropyl-1-imidazolecarboxamide, have shown promise in the field of antiviral drug discovery . They have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant properties, and many others . This suggests a wide range of potential future applications in the field of medicinal chemistry .
properties
IUPAC Name |
N-cyclopropylimidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAYWLLTFNNMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-1-imidazolecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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